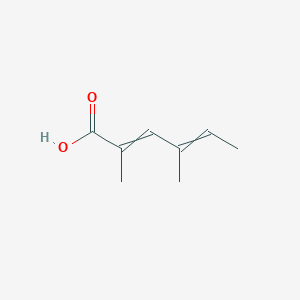
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester is a chemical compound with the molecular formula C10H11NO2 It is known for its unique structure, which includes a cyano group, a methylene group, and an ester functional group
Vorbereitungsmethoden
The synthesis of 6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 6-heptynoic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions typically include refluxing the mixture to ensure complete esterification. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The cyano group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group to form new compounds.
Addition: The methylene group can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include carboxylic acids, alcohols, substituted amides, and addition products.
Wissenschaftliche Forschungsanwendungen
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins, due to its reactivity and functional group compatibility.
Wirkmechanismus
The mechanism of action of 6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The methylene group can engage in addition reactions, modifying the structure and function of target molecules.
Vergleich Mit ähnlichen Verbindungen
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester can be compared with other similar compounds, such as:
6-Heptynoic acid: Lacks the cyano and methylene groups, making it less reactive in certain types of reactions.
2-Cyano-5-methylene-hexanoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.
Methyl 6-heptenoate: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
497108-19-7 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
methyl 2-cyano-5-methylidenehept-6-ynoate |
InChI |
InChI=1S/C10H11NO2/c1-4-8(2)5-6-9(7-11)10(12)13-3/h1,9H,2,5-6H2,3H3 |
InChI-Schlüssel |
YMCDEVDYQNTSFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCC(=C)C#C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


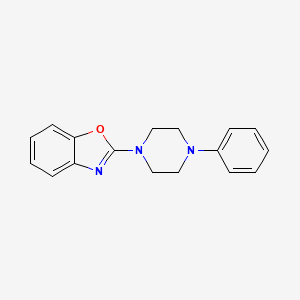
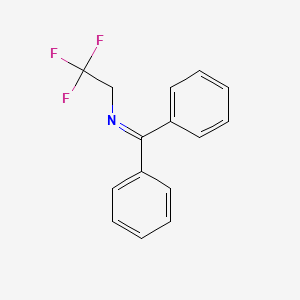
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
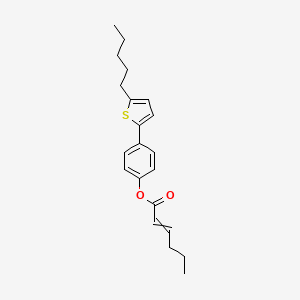

![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)
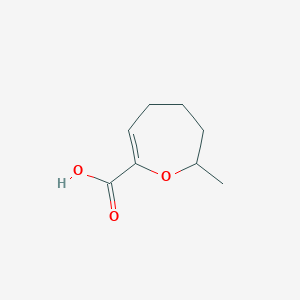
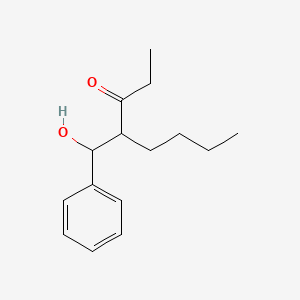

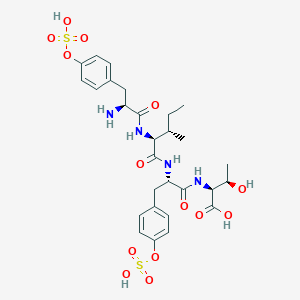
![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
